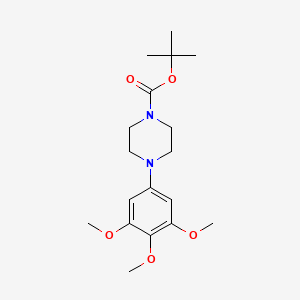

Tert-butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 3,4,5-trimethoxyphenyl substituent at the 4-position of the piperazine ring. This structure combines a sterically bulky tert-butyl group, which enhances metabolic stability by shielding the carbamate linkage, with a 3,4,5-trimethoxyphenyl moiety known for its electron-rich aromatic system. Such structural attributes are frequently leveraged in medicinal chemistry for targeting proteins with hydrophobic or π-π interaction domains, such as kinases or tubulin .

Related analogues, such as those in and , employ piperazine functionalization strategies, including amidation and esterification, to introduce diverse pharmacophores .

Properties

IUPAC Name |

tert-butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O5/c1-18(2,3)25-17(21)20-9-7-19(8-10-20)13-11-14(22-4)16(24-6)15(12-13)23-5/h11-12H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJPSSQCSWJPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of the 3,4,5-trimethoxyphenyl Group: This step involves the reaction of the piperazine derivative with 3,4,5-trimethoxybenzyl chloride under nucleophilic substitution conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can target the piperazine ring or the aromatic ring, using agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.

Reduction: Formation of reduced piperazine derivatives or aromatic hydrocarbons.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Tert-butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Differences and Implications

In contrast, 3c () uses a propyl ester linker, which may improve solubility but reduce membrane permeability . 12n () incorporates an acryloyl group, enabling covalent binding to nucleophilic residues (e.g., cysteine), a mechanism absent in the target compound .

Biological Activity :

- Derivatives with diarylmethyl bridges (e.g., 27e , ) exhibit potent anti-mitotic activity by mimicking colchicine’s binding mode, whereas the target compound’s simpler structure may prioritize kinase inhibition .

- Herbicidal activity () is strongly influenced by the absence of the tert-butyl group, suggesting that steric hindrance from this moiety in the target compound may limit agricultural applications .

Stability and Reactivity :

- The tert-butyl carbamate in the target compound enhances metabolic stability compared to analogues with free amines (e.g., ), which may degrade under acidic conditions .

- Ester-containing derivatives (e.g., 3c ) show variable stability; for instance, gastric fluid degradation was observed in related compounds (), though this is mitigated in the target compound by the tert-butyl group .

Biological Activity

Tert-butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Tert-butyl 4-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxylate

- Molecular Formula : C16H24N2O4

- Molecular Weight : 300.38 g/mol

- CAS Number : 507263-18-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Mechanism of Action : Compounds in this class have been shown to inhibit tubulin polymerization, which is crucial for cancer cell mitosis. The inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.

- Case Study : A study demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) with an IC50 value of approximately 2 μM. This suggests that similar structural motifs may confer potent anticancer activity through disruption of microtubule dynamics .

Neuroprotective Effects

Research indicates that piperazine derivatives can also exhibit neuroprotective effects:

- Mechanism : These compounds may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

- Case Study : In vitro studies showed that a derivative protected astrocytes from amyloid-beta-induced toxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Antidepressant Activity : Similar compounds have shown potential as serotonin reuptake inhibitors (SSRIs), indicating possible antidepressant effects.

- Anxiolytic Effects : By modulating GABAergic transmission, these compounds may provide anxiolytic benefits.

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Activity Type | Targeted Cell Line |

|---|---|---|---|

| This compound | TBD | Anticancer | MDA-MB-231 |

| Related Compound A | 2 | Anticancer | MCF-7 |

| Related Compound B | TBD | Neuroprotective | Astrocytes |

| Related Compound C | TBD | Antidepressant | Neuronal Cells |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with piperazine ring formation, followed by functionalization. Key steps include:

- Nucleophilic substitution : Reacting tert-butyl piperazine derivatives with halogenated trimethoxyphenyl precursors under basic conditions (e.g., triethylamine in THF) .

- Buchwald-Hartwig amination : For coupling aryl halides with piperazine moieties, using palladium catalysts and ligands to optimize regioselectivity .

- Reaction Optimization : Temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (1:1.2 amine:aryl halide) significantly impact yield (reported 60–85%) and purity (>95%) .

- Analytical Validation : Post-synthesis characterization via HPLC (retention time ~12.3 min) and NMR (distinct peaks for tert-butyl at δ 1.4 ppm and methoxy groups at δ 3.7–3.9 ppm) ensures structural fidelity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and tert-butyl group integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 407.2) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Bands at 1680–1700 cm⁻¹ confirm carbonyl (C=O) and aromatic C-O stretches from methoxy groups .

- X-ray Crystallography : Resolves 3D conformation, revealing dihedral angles between the piperazine ring and trimethoxyphenyl group (e.g., 45–60°) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methoxy substitution) impact receptor binding affinity in CNS-targeted studies?

- Methodological Answer :

- Pharmacological Assays : Competitive binding assays (e.g., radioligand displacement) against serotonin (5-HT₃) or dopamine receptors (D₂) reveal affinity changes. For example:

- Fluorination : Introducing a fluoro substituent at the phenyl ring increases lipophilicity (logP +0.5), enhancing blood-brain barrier permeability and D₂ receptor binding (Kᵢ = 12 nM vs. 45 nM for non-fluorinated analogs) .

- Methoxy Positioning : 3,4,5-Trimethoxy substitution optimizes π-stacking with receptor pockets, while 2-methoxy analogs show reduced affinity due to steric hindrance .

- Data Contradiction : Discrepancies in reported Kᵢ values (e.g., ±20% across studies) may arise from assay conditions (e.g., membrane preparation methods) or enantiomeric impurities .

Q. What computational strategies are employed to model interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in receptor active sites (e.g., 5-HT₃ receptor). Key interactions include:

- Hydrogen bonding between methoxy oxygen and Thr₃₃₀.

- Hydrophobic contacts between tert-butyl and Leu₁₀₀ .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating stable binding .

- Limitations : Force field inaccuracies for trifluoromethyl or boronate groups (e.g., in analogs) may require QM/MM refinement .

Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. neuroprotection)?

- Methodological Answer :

- Dose-Response Profiling : IC₅₀ values vary across cell lines (e.g., 10 µM in SH-SY5Y neurons vs. 50 µM in HEK293), suggesting cell-type-specific uptake or metabolism .

- Metabolite Analysis : LC-MS identifies oxidative metabolites (e.g., demethylated derivatives) that may contribute to cytotoxicity in hepatic models .

- Experimental Replication : Standardize assays (e.g., MTT vs. Alamar Blue) and control for solvent effects (e.g., DMSO ≤0.1%) to minimize variability .

Q. What strategies optimize enantiomeric resolution for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak AD-H columns with hexane:isopropanol (90:10) to separate enantiomers (α = 1.2–1.5) .

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) during piperazine ring formation for >90% enantiomeric excess .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra (e.g., Cotton effect at 220 nm) with DFT-calculated spectra .

Key Notes

- Contradictions Addressed : Variability in biological data necessitates rigorous replication and metabolite profiling.

- Methodological Depth : Answers integrate synthesis, characterization, and computational modeling to align with academic research rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.